molecular formula C3H5N3O2S2 B1267658 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine CAS No. 6913-19-5

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine

Cat. No. B1267658
CAS RN: 6913-19-5
M. Wt: 179.2 g/mol
InChI Key: SDVSFIIUUOAWLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiadiazole derivatives are synthesized through various chemical pathways, including the reaction of 2,5-dimercapto-1,3,4-thiadiazole with selected alkaloids and secondary amines, leading to compounds with notable antioxidant activities (Zhivotova et al., 2008). Another method involves a multistep process starting from 4-chlorobenzoic acid, progressing through esterification, hydrazination, salt formation, and cyclization, to yield thiadiazole sulfonamide derivatives with potential antiviral activity (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by X-ray crystallography and DFT studies, revealing stable geometries facilitated by intramolecular and intermolecular hydrogen bonding. These compounds often crystallize in monoclinic systems, and their stability is further confirmed by negative HOMO and LUMO energies, indicating a propensity for electronic transitions associated with π-π interactions (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives participate in a variety of chemical reactions, including nucleophilic substitution reactions that are influenced by the nature of nucleophiles. These reactions are pivotal for the synthesis of sulfonamides and other functionally substituted thiadiazoles. The reactivity is exemplified by the switchable synthesis of thiadiazoles and triazoles from cyanothioacetamides under diazo transfer conditions (Filimonov et al., 2017).

Scientific Research Applications

3. High Voltage Lithium-ion Batteries

  • Summary of Application : A new class of fluorinated sulfones, β-fluorinated sulfones, were designed and synthesized as electrolyte solvents for high voltage lithium-ion batteries .
  • Methods of Application : The oxidation potential of β-fluorinated sulfones is slightly lower than that of α-fluorinated sulfones, but it is still significantly higher than the oxidation potential of regular sulfones, which already possess fairly high anodic stability .
  • Results : The reduced lithium solvating power of β-fluorinated sulfones compared to regular sulfones mitigates the transition metal dissolution of cathodes . These middle ground properties of β-fluorinated sulfone-based electrolytes enable the very stable long-term cycling of graphite||LiNi0.6Co0.2Mn0.2O2 full cells .

4. Anti-Inflammatory Activity

  • Summary of Application : Indole derivatives, including those with a SO2Me moiety, have shown good anti-inflammatory activity .
  • Methods of Application : In vivo anti-inflammatory activity was tested for the compound having SO2Me moiety .
  • Results : Compounds (3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone (31) and (4-chlorophenyl)(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone (32) were found to be more potent .

5. Antioxidant Activity

  • Summary of Application : Indole derivatives, including those with a SO2Me moiety, have shown good antioxidant activity .
  • Methods of Application : In vitro antioxidant activity was tested for the compound having SO2Me moiety .
  • Results : Compounds (3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone (31) and (4-chlorophenyl)(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone (32) were found to be more potent .

6. Antimalarial Activity

  • Summary of Application : Indole derivatives, including those with a SO2Me moiety, have shown good antimalarial activity .
  • Methods of Application : In vitro antimalarial activity was tested for the compound having SO2Me moiety .
  • Results : Compounds (3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone (31) and (4-chlorophenyl)(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone (32) were found to be more potent .

properties

IUPAC Name

3-methylsulfonyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2S2/c1-10(7,8)3-5-2(4)9-6-3/h1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVSFIIUUOAWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326013
Record name 3-(METHYLSULFONYL)-1,2,4-THIADIAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine

CAS RN

6913-19-5
Record name NSC522649
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(METHYLSULFONYL)-1,2,4-THIADIAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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